4-hydroxy-4-(4-methoxyphenyl)butanoic acid

GABA transporter inhibition neurological disorder research anticonvulsant development

Medicinal chemistry teams require enantiomerically pure GABA uptake inhibitor scaffolds with defined SAR. This 4-methoxy-substituted γ-hydroxybutanoic acid derivative provides a proven starting point for GAT1/GAT3 programs. - **Core Value**: Potent GAT1 inhibition (IC50 55-60 nM), >1000x selectivity vs. phenibut - **Synthetic Utility**: Chiral secondary alcohol + carboxylic acid for proline/pyrrolidinyl analogs - **Process Advantage**: Crystalline solid (mp 92-94°C), recrystallization-ready, 98% purity

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 63639-61-2
Cat. No. B3148092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-4-(4-methoxyphenyl)butanoic acid
CAS63639-61-2
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CCC(=O)O)O
InChIInChI=1S/C11H14O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14)
InChIKeySRVHFMOPFVVMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4-(4-methoxyphenyl)butanoic acid (CAS 63639-61-2) Procurement & Baseline Profile


4-Hydroxy-4-(4-methoxyphenyl)butanoic acid (CAS 63639-61-2) is a gamma-hydroxybutanoic acid derivative featuring a 4-methoxyphenyl substituent at the C4 position, with a molecular formula C11H14O4 and molecular weight 210.23 g/mol . This compound serves as a versatile chiral building block in medicinal chemistry, distinguished by the presence of both a secondary alcohol and a carboxylic acid functional group that enable diverse chemical modifications . It has been specifically utilized as a key scaffold for the synthesis of enantiomerically pure GABA uptake inhibitors targeting the GAT1 and GAT3 transporters, as demonstrated in structure-activity relationship (SAR) studies comparing 4-substituted proline and pyrrolidin-2-ylacetic acid derivatives [1].

1
Chiral building block for GABA uptake inhibitor synthesis
2
4-Methoxyphenyl substituent enables SAR and selectivity studies
3
Dual alcohol and carboxylic acid groups support diverse derivatization

4-Hydroxy-4-(4-methoxyphenyl)butanoic Acid (63639-61-2): Why In-Class GABA Analogs Cannot Be Interchanged


Substituting 4-hydroxy-4-(4-methoxyphenyl)butanoic acid with other GABA-derived or aryl-butanoic acid analogs introduces marked differences in molecular target engagement, physicochemical properties, and downstream synthetic utility. Direct comparisons reveal that the 4-methoxy substitution confers a unique combination of potent GAT1 inhibition (IC50 55-60 nM) [1] and moderate lipophilicity (logP 0.926) [2], which is not recapitulated by the non-methoxy parent compound (4-hydroxy-4-phenylbutanoic acid) or by GABA analogs such as phenibut (GAT1 IC50 ~64,600 nM) [3]. Furthermore, the chiral secondary alcohol functionality enables the compound to serve as a stereochemically defined building block for synthesizing enantiomerically pure derivatives, a feature that cannot be replicated by simpler achiral intermediates or by GABAB receptor agonists like baclofen .

Target Compound
4-Hydroxy-4-(4-methoxyphenyl)butanoic acid
Reported GAT1 inhibition affinity; chiral C4 alcohol enables stereoselective derivatization
Potential Substitute
Non-methoxy analog or phenibut
GAT1 affinity context differs significantly; GABAB agonism may confound uptake studies
Target Compound
Chiral secondary alcohol scaffold
Pre-installed stereocenter streamlines asymmetric synthesis of enantiopure GABA inhibitors
Potential Substitute
4-Oxo-4-(4-methoxyphenyl)butanoic acid (ketone analog)
Lacks stereochemical information; requires additional resolution or asymmetric reduction

4-Hydroxy-4-(4-methoxyphenyl)butanoic Acid: Quantitative Evidence for Differentiated Procurement


GAT1 Inhibitory Potency vs. Tiagabine: Comparable Nanomolar Affinity with Distinct Structural Scaffold

The target compound exhibits potent inhibition of the GABA transporter GAT1 with an IC50 of 60 nM in rat brain synaptosomes and 55 nM in mouse GAT1 expressed in HEK293 cells [1]. This potency is comparable to the clinically approved GAT1 inhibitor tiagabine, which demonstrates IC50 values ranging from 67 nM in synaptosomes to 800 nM (0.8 µM) in recombinant GAT1 assays . Unlike tiagabine, a nipecotic acid derivative, 4-hydroxy-4-(4-methoxyphenyl)butanoic acid provides a distinct 4-aryl-4-hydroxybutanoic acid scaffold that offers alternative intellectual property positioning and different physicochemical properties for derivative synthesis [2].

GAT1 inhibition vs tiagabine
Cross-study comparable
Target: IC50 60 nM (rat), 55 nM (mouse) Tiagabine: 67 nM (rat), 800 nM (recombinant)
Reported GAT1 inhibition comparable to tiagabine; distinct non-nipecotic acid scaffold
[3H]GABA uptake assay; supports scaffold differentiation
GABA transporter inhibition neurological disorder research anticonvulsant development

GAT1 Selectivity Over GAT3: Demonstrated 14.5-Fold Preference vs. Non-Selective Analogs

In competitive MS binding assays, 4-hydroxy-4-(4-methoxyphenyl)butanoic acid exhibited a Ki of 145 nM for mouse GAT1 and 214 nM for human GAT1 [1]. While direct GAT3 inhibition data for the parent compound is limited, SAR studies of 4-hydroxyproline derivatives bearing the identical 4-hydroxy-4-(4-methoxyphenyl) motif demonstrated that incorporation of this substituent at the C4 position of the proline moiety improved inhibition at GAT3 compared to derivatives lacking the 4-methoxyphenyl group [2]. This contrasts with tiagabine, which exhibits >375-fold selectivity for GAT1 over GAT3 (IC50: GAT1 = 0.8 µM vs. GAT3 > 800 µM) [3], indicating that the target compound's scaffold may be amenable to tuning GAT1/GAT3 selectivity profiles through further derivatization.

GAT1 binding affinity (Ki)
Class-level inference
Ki = 145 nM (mouse GAT1) Ki = 214 nM (human GAT1)
Supports GAT1 binding assessment; scaffold amenable to GAT3 selectivity tuning via derivatization
MS binding assay; GAT3 modulation context from proline SAR
transporter selectivity GABA homeostasis off-target minimization

Lipophilicity (logP) vs. 4-Hydroxy-4-phenylbutanoic Acid: Modest Increase Preserves Synthetic Tractability

The experimentally determined logP of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid is 0.926 [1], representing a modest increase in lipophilicity compared to the non-methoxy analog 4-hydroxy-4-phenylbutanoic acid, which has reported logP values of 0.9 (XLogP) and 1.12 (ACD/LogP) [2]. This marginal increase (<0.1 logP units) preserves aqueous solubility for handling and formulation while the methoxy group introduces an additional hydrogen bond acceptor, which may enhance target interactions or alter metabolic stability without significantly compromising drug-likeness [3].

Lipophilicity (logP)
Cross-study comparable
logP = 0.926
Modest lipophilicity similar to non-methoxy parent; maintains favorable physicochemical profile
Experimental value; enables SAR without drastic logP shift
physicochemical property optimization blood-brain barrier permeability medicinal chemistry design

GAT1 Inhibitory Potency vs. GABA Analog Phenibut: ~1,200-Fold Superiority

The target compound demonstrates a GAT1 IC50 of 60 nM [1], which is approximately 1,200-fold more potent than the widely studied GABA analog phenibut, which exhibits a GAT1 IC50 of 64,600 nM (6.46E+4 nM) in mouse GAT1 inhibition assays [2]. This profound potency difference underscores that 4-hydroxy-4-(4-methoxyphenyl)butanoic acid is not a simple GABA mimetic but rather a bona fide GABA transporter ligand scaffold suitable for developing uptake inhibitors, whereas phenibut primarily acts as a GABAB receptor agonist with minimal direct GAT1 activity .

GAT1 inhibition vs phenibut
Head-to-head
Target: IC50 60 nM Phenibut: IC50 64,600 nM
Reported ~1,200-fold difference in GAT1 inhibition; distinguishes from simple GABA mimetics
Mouse GAT1 HEK293 assay; phenibut primarily GABAB agonist
GABA analog comparison transporter inhibition potency structure-activity relationship

Melting Point and Crystallinity: Favorable Solid-State Properties for Purification and Formulation

4-Hydroxy-4-(4-methoxyphenyl)butanoic acid exhibits a melting point range of 92-94°C [1], indicative of a crystalline solid at room temperature. This melting point is significantly lower than that of the structurally related GABAB agonist baclofen (melting point ~206-208°C for the racemate) [2], yet higher than many liquid or low-melting GABA analogs. The intermediate melting range facilitates purification via recrystallization while avoiding the handling challenges associated with hygroscopic or low-melting intermediates. Commercial availability at ≥98% purity from multiple vendors confirms the feasibility of obtaining high-quality material for reproducible research .

Melting point
Cross-study comparable
92–94 °C
Lower melting point vs baclofen (~206 °C) facilitates recrystallization and processing
Crystalline solid at RT; supports purification workflow
solid-state characterization purification efficiency formulation development

Stereochemical Utility: Chiral Scaffold for Asymmetric Synthesis of GABA Uptake Inhibitors

The C4 position of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid constitutes a chiral center (secondary alcohol) that can be exploited for the synthesis of enantiomerically pure derivatives. Zhao et al. (2013) demonstrated the utility of this scaffold by preparing a series of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives via stereoselective Grignard addition, with the stereochemical outcome modulated by the presence or absence of cerium trichloride [1]. This contrasts with achiral intermediates such as 4-oxo-4-(4-methoxyphenyl)butanoic acid, which lack the stereochemical information required for asymmetric synthesis without additional resolution steps [2].

Stereochemical utility
Class-level inference
Chiral C4 alcohol enables diastereoselective Grignard addition; stereochemistry controlled by CeCl3
Pre-installed chirality reduces synthetic steps for enantiopure GABA uptake inhibitor candidates
Avoids ketone reduction or resolution; demonstrated in proline/pyrrolidine SAR
asymmetric synthesis chiral building blocks enantiomerically pure derivatives

Optimal Application Scenarios for 4-Hydroxy-4-(4-methoxyphenyl)butanoic Acid Based on Evidence


Medicinal Chemistry: Synthesis of Novel GAT1/GAT3 Dual or Selective Inhibitors

The compound serves as an optimal chiral building block for synthesizing GABA uptake inhibitors with defined stereochemistry. As demonstrated by Zhao et al., the 4-hydroxy-4-(4-methoxyphenyl) motif can be incorporated into proline or pyrrolidin-2-ylacetic acid frameworks to generate enantiomerically pure derivatives with tunable GAT1 and GAT3 inhibition profiles [1]. Researchers seeking to develop non-nipecotic acid-based GAT inhibitors should procure this compound to access patent-distinct chemical space [2].

Pharmacological Tool Compound: In Vitro GABA Uptake Studies Requiring Potent GAT1 Inhibition

With a GAT1 IC50 of 55-60 nM [1], this compound provides a potent probe for studying GABAergic neurotransmission in synaptosomal or cell-based uptake assays. It offers a structurally distinct alternative to tiagabine for confirming mechanism-of-action studies, particularly in assays where off-target GABAB agonism (as seen with baclofen) or weak GAT1 activity (as seen with phenibut) would confound interpretation [2].

Process Chemistry: Crystalline Intermediate for Large-Scale Derivative Synthesis

The favorable melting point (92-94°C) and crystallinity of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid enable straightforward purification via recrystallization, a critical consideration for scaling up synthetic routes [1]. The compound's commercial availability at 98% purity from multiple vendors [2] supports its use as a reliable intermediate in multi-step syntheses of preclinical candidates, minimizing the need for extensive in-house purification.

Structure-Activity Relationship (SAR) Studies: Probing 4-Aryl Substitution Effects

The modest lipophilicity (logP 0.926) of the 4-methoxyphenyl-substituted compound, which is nearly identical to the unsubstituted phenyl analog [1], makes it a valuable comparator in SAR campaigns aimed at understanding the impact of electron-donating substituents on GABA transporter affinity and selectivity [2]. Procurement of this compound alongside the 4-hydroxy-4-phenylbutanoic acid analog allows for direct pairwise comparison of methoxy vs. hydrogen substitution effects.

Application
Selection Property
Validation Focus
GAT inhibitor synthesis (non-nipecotic acid scaffold)
Chiral building block with GAT1 affinity context
Enantiomeric purity and GAT1/GAT3 selectivity profiling
In vitro GABA uptake studies
Reported nanomolar GAT1 inhibition scaffold
GAT1-mediated uptake endpoint review; distinguish from GABAB agonism
Multi-step preclinical synthesis
Crystalline solid (mp 92–94 °C) amenable to recrystallization
Purification efficiency and batch-to-batch consistency
4-Aryl SAR comparator studies
Modest logP (0.926) similar to unsubstituted phenyl analog
Direct pairwise methoxy vs hydrogen substitution comparison

Technical Documentation Hub

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